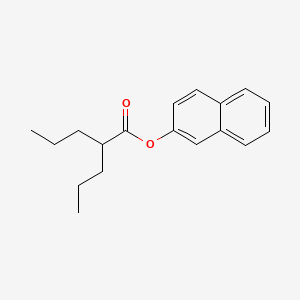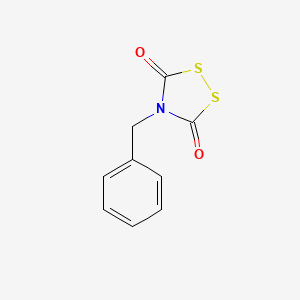
4-Benzyl-1,2,4-dithiazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1,2,4-dithiazolidine-3,5-dione is a heterocyclic compound characterized by a dithiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,2,4-dithiazolidine-3,5-dione typically involves the N-alkylation of 1,2,4-dithiazolidine-3,5-dione. This process can be carried out using various alkylating agents under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1,2,4-dithiazolidine-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the dithiazolidine ring, leading to different products.
Substitution: N-alkylation and other substitution reactions are common, resulting in the formation of N-alkylated derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include alkylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products: The major products formed from these reactions include N-alkylated derivatives and isocyanates, which can be further converted into amine derivatives under mild conditions .
Scientific Research Applications
4-Benzyl-1,2,4-dithiazolidine-3,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The precise mechanism of action of 4-Benzyl-1,2,4-dithiazolidine-3,5-dione is not fully understood. it is known to inhibit several key enzymes and pathways, including NFkappaB, GSK3beta, protein kinase C, and others . The compound also rapidly depletes free thiols and disrupts membrane integrity, contributing to its biological effects.
Comparison with Similar Compounds
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (TDZD-8): This compound is a non-ATP competitive inhibitor of glycogen synthase kinase 3beta (GSK3beta) and has shown potential in treating Alzheimer’s disease.
1,2,4-Dithiazolidine-3,5-dione: This parent compound is used as a nitrogen nucleophile in various reactions.
Uniqueness: 4-Benzyl-1,2,4-dithiazolidine-3,5-dione stands out due to its specific benzyl substitution, which imparts unique chemical properties and enhances its reactivity in certain reactions
Properties
CAS No. |
21597-13-7 |
|---|---|
Molecular Formula |
C9H7NO2S2 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
4-benzyl-1,2,4-dithiazolidine-3,5-dione |
InChI |
InChI=1S/C9H7NO2S2/c11-8-10(9(12)14-13-8)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
DIYMCWRDADCNAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)SSC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


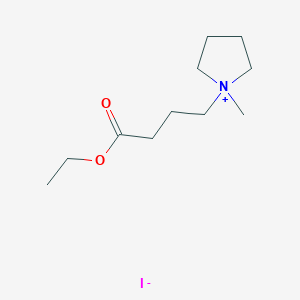


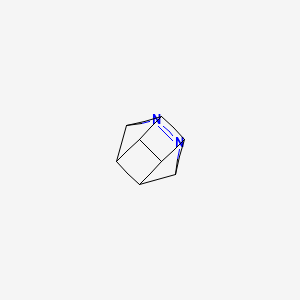


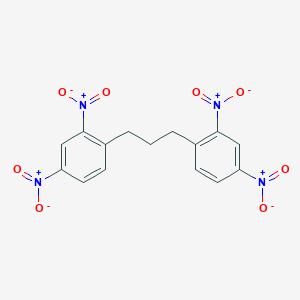
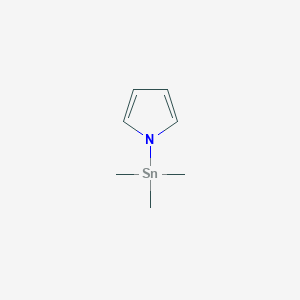
![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
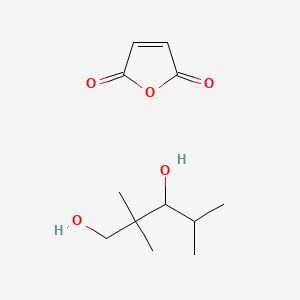
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)

